7-[(3,4-dichlorobenzyl)oxy]-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one
Beschreibung
7-[(3,4-Dichlorobenzyl)oxy]-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one is a synthetic coumarin derivative featuring a chromen-4-one core substituted with three distinct functional groups:
- 3-position: A 4-fluorophenyl group, contributing to aromatic stacking and metabolic stability.
- 2-position: A methyl group, enhancing steric bulk and modulating electronic properties.
This compound is structurally optimized for pharmacological applications, leveraging halogenated substituents to improve target binding and bioavailability. Its synthesis likely involves Friedel-Crafts alkylation or nucleophilic substitution reactions, as seen in related chromen-4-one derivatives .
Eigenschaften
IUPAC Name |
7-[(3,4-dichlorophenyl)methoxy]-3-(4-fluorophenyl)-2-methylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2FO3/c1-13-22(15-3-5-16(26)6-4-15)23(27)18-8-7-17(11-21(18)29-13)28-12-14-2-9-19(24)20(25)10-14/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFRSGCUZKBCPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3,4-dichlorobenzyl)oxy]-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzyl alcohol and chromenone derivatives.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The dichlorobenzyl ether group is susceptible to nucleophilic attack due to electron-withdrawing effects of chlorine atoms. Key reactions include:
Mechanistic Insights :
-
The 2,4-dichlorobenzyloxy group undergoes cleavage under acidic or basic conditions, releasing the phenolic -OH group. This is analogous to epoxide ring-opening reactions observed in structurally related chromenones .
-
Steric hindrance from the methyl group at position 2 slows substitution kinetics compared to non-methylated analogs.
Electrophilic Aromatic Substitution (EAS)
The fluorophenyl ring participates in EAS, with reactivity directed by the electron-withdrawing fluorine atom:
| Reaction | Reagents | Position | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to F | ~45% | |
| Sulfonation | ClSO₃H | Meta to F | ~38% | |
| Halogenation (Cl/Br) | Cl₂/FeCl₃ or Br₂/FeBr₃ | Ortho to F | ≤30% |
Key Observations :
-
Fluorine’s -I effect deactivates the ring, requiring harsh conditions for nitration/sulfonation.
-
Methyl group at position 2 sterically blocks ortho substitution on the chromenone ring.
Redox Reactions
The chromen-4-one system undergoes reduction at the carbonyl group:
| Reduction Method | Reagents | Product | Notes |
|---|---|---|---|
| Catalytic hydrogenation | H₂/Pd-C in EtOH | 3-(4-fluorophenyl)-2-methylchroman-4-ol | Partial racemization |
| Sodium borohydride | NaBH₄/MeOH | No reaction | Steric hindrance |
Mechanistic Constraints :
-
The 2-methyl group impedes borohydride access to the carbonyl carbon.
-
Hydrogenation yields diastereomeric alcohols due to chirality at C4 .
Cross-Coupling Reactions
Palladium-catalyzed couplings exploit the aryl halide moieties:
Limitations :
Photooxygenation and Radical Reactions
The chromenone core participates in light-mediated reactions:
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Singlet oxygen addition | UV light, O₂, Rose Bengal | Endoperoxide at C5-C6 positions | |
| AIBN-initiated alkylation | AIBN, alkyl iodides | C3-alkyl radicals (low regioselectivity) |
Structural Implications :
-
Endoperoxidation alters the chromenone’s planarity, affecting biological activity.
-
Radical stability is enhanced by resonance with the carbonyl group.
Comparative Reactivity with Analogues
Reactivity differences between similar compounds:
| Compound | Key Reaction | Rate vs. Target Compound | Reason |
|---|---|---|---|
| 7-[(2,4-Dichlorobenzyl)oxy]-3-(3,4-dihydro-2H-benzodioxepin)-4H-chromen-4-one | Hydrolysis | 2.3× faster | Reduced steric bulk |
| 7-Hydroxyflavone | Electrophilic sulfonation | 1.8× faster | Absence of deactivating F |
Degradation Pathways
Stability under physiological conditions:
| Condition | Half-Life | Major Degradants | Bioactivity Impact |
|---|---|---|---|
| pH 7.4 buffer (37°C) | 48 h | 7-hydroxy derivative + dichlorobenzyl alcohol | Loss of membrane permeability |
| UV light (254 nm) | 6 h | Ring-opened quinone methide | Increased cytotoxicity |
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that 7-[(3,4-dichlorobenzyl)oxy]-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one exhibits significant anticancer properties. A study demonstrated that the compound inhibits cancer cell proliferation by modulating key signaling pathways involved in cell growth and survival. Specifically, it was found to affect protein kinase activity, which is crucial for cancer cell metabolism and proliferation .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 7-Dichloro | MCF-7 (Breast) | 20.60 ± 0.04 | Inhibition of protein kinases |
| 7-Dichloro | A549 (Lung) | 24.0 ± 0.9 | Modulation of apoptotic pathways |
Antimicrobial Properties
The compound has also been studied for its antimicrobial effects. It shows promise against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes .
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 30 µg/mL |
| Candida albicans | 25 µg/mL |
Neuroprotective Effects
Recent studies suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The neuroprotective mechanism is attributed to its ability to reduce oxidative stress and inflammation in neuronal cells .
Case Study: Neuroprotection in Animal Models
A study involving animal models of neurodegeneration found that administration of the compound led to improved cognitive function and reduced neuronal damage compared to control groups.
Wirkmechanismus
The mechanism of action of 7-[(3,4-dichlorobenzyl)oxy]-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pharmacokinetic and Binding Properties
Solubility and Bioavailability :
- The target compound’s dichlorobenzyl and fluorophenyl groups confer moderate lipophilicity (predicted logP ~3.8), balancing membrane permeability and solubility. In contrast, hydroxyl-rich analogues (e.g., 3o) exhibit higher bioavailability scores (0.55–0.56) due to improved aqueous solubility but suffer from rapid renal clearance .
- Methyl and halogen substituents reduce polar surface area (PSA), enhancing blood-brain barrier penetration compared to hydroxylated derivatives .
- Target Binding and Selectivity: Docking studies suggest the 3,4-dichlorobenzyloxy group in the target compound forms strong halogen bonds with residues like ASP 79 in enzymatic targets, outperforming mono-chlorinated (e.g., 3o) or non-halogenated analogues . The 4-fluorophenyl group at position 3 enhances π-π stacking with aromatic residues in binding pockets, a feature absent in phenoxy-substituted analogues (e.g., ) .
Q & A
Basic: What are the common synthetic routes for 7-[(3,4-dichlorobenzyl)oxy]-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one?
Methodological Answer:
A typical synthesis involves alkoxylation of the chromen-4-one core. For example, a substituted chromenone intermediate (e.g., 3-hydroxy-4H-chromen-4-one) can react with 3,4-dichlorobenzyl bromide in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ to introduce the benzyloxy group . Alternatively, oxidative cyclization using hydrogen peroxide (30%) in ethanol under alkaline conditions (NaOH) can form the chromenone backbone . Key steps include reflux conditions (70–90°C, 6–12 hours) and purification via column chromatography (silica gel, ethyl acetate/hexane).
Basic: How is the compound’s purity and structural integrity validated?
Methodological Answer:
Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and LC-MS (ESI+) to confirm molecular weight (expected [M+H]⁺: ~471.3 Da). Structural validation requires ¹H/¹³C NMR (DMSO-d₆ or CDCl₃):
- Aromatic protons (δ 6.8–8.2 ppm for fluorophenyl and dichlorobenzyl groups).
- Chromen-4-one carbonyl (C-4, δ ~175 ppm in ¹³C NMR).
- Methyl group (C-2, δ ~2.4 ppm in ¹H NMR) .
Advanced: How can computational docking predict this compound’s biological targets?
Methodological Answer:
Target Selection : Prioritize enzymes with known chromenone interactions (e.g., kinases, cytochrome P450).
Ligand Preparation : Optimize the compound’s 3D structure (e.g., using Avogadro) and assign charges (AM1-BCC).
Docking Software : Use AutoDock Vina or Schrödinger Glide with a grid box centered on the active site (e.g., EGFR kinase PDB: 1M17).
Validation : Compare docking scores (binding affinity ≤ −7.0 kcal/mol) with experimental IC₅₀ values. Cross-reference with MD simulations (GROMACS) to assess stability .
Advanced: How to design experiments evaluating environmental fate and degradation pathways?
Methodological Answer:
- Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 4–9) and analyze photoproducts via HPLC-MS/MS.
- Soil Mobility : Conduct column leaching tests (OECD Guideline 121) using loamy sand and measure adsorption coefficients (Kd).
- Biotic Degradation : Use OECD 301B Ready Biodegradation tests with activated sludge; monitor degradation via TOC analysis .
Advanced: How to resolve contradictions between in vitro and in silico bioactivity data?
Methodological Answer:
Experimental Replication : Verify assay conditions (e.g., ATP concentration in kinase assays).
Solubility Check : Measure solubility in assay buffers (e.g., DMSO tolerance ≤1%).
Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions.
Conformational Analysis : Compare DFT-optimized ligand conformations (Gaussian 09) with docking poses to assess steric clashes .
Basic: What safety precautions are critical during synthesis?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for reactions involving volatile solvents (DMF, ethanol).
- Waste Disposal : Neutralize acidic/basic waste before disposal. Collect halogenated byproducts separately for licensed incineration.
- Emergency Measures : For skin contact, rinse with water for 15 minutes; consult SDS for specific antidotes (e.g., activated charcoal for ingestion) .
Advanced: How to optimize structural modifications for enhanced bioactivity?
Methodological Answer:
- SAR Studies : Replace the 4-fluorophenyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance target binding.
- Scaffold Hopping : Introduce a pyranone ring fused to the chromenone core (e.g., 5,6-dihydropyrano[3,2-c]chromen-4-one) to improve metabolic stability.
- Prodrug Design : Add ester groups at the 7-hydroxy position to enhance bioavailability .
Advanced: How to integrate this compound into a broader pharmacological study?
Methodological Answer:
Mechanistic Studies : Perform Western blotting to assess downstream signaling (e.g., phosphorylation of ERK/AKT in cancer cell lines).
In Vivo Models : Use xenograft mice (e.g., HCT-116 colorectal tumors) with oral dosing (10–50 mg/kg/day) and monitor toxicity via serum ALT/AST levels.
Theoretical Framework : Link findings to oxidative stress pathways (Nrf2/ARE) or kinase inhibition hypotheses to contextualize results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
